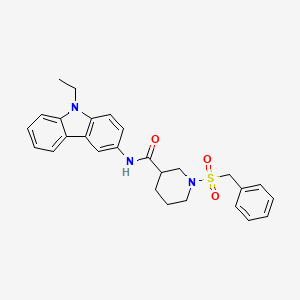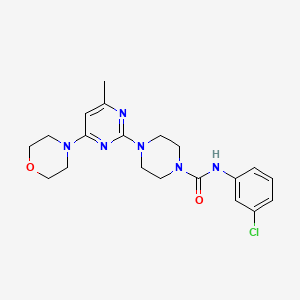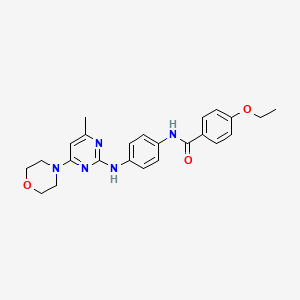
1-(benzylsulfonyl)-N-(9-ethyl-9H-carbazol-3-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The piperidine ring is introduced via nucleophilic substitution reactions.
- Conditions: Use of piperidine derivatives and appropriate solvents like dichloromethane (DCM).
Attachment of the Benzylsulfonyl Group:
- The benzylsulfonyl group is typically introduced through sulfonylation reactions.
- Conditions: Use of sulfonyl chlorides and bases like triethylamine (TEA).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzylsulfonyl)-N-(9-ethyl-9H-carbazol-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Carbazole Moiety:
- Starting with 9-ethylcarbazole, the compound is often synthesized through Friedel-Crafts acylation or alkylation reactions.
- Conditions: Use of Lewis acids like aluminum chloride (AlCl₃) under anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzylsulfonyl)-N-(9-ethyl-9H-carbazol-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzylsulfonyl and carbazole moieties.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(Benzylsulfonyl)-N-(9-ethyl-9H-carbazol-3-yl)piperidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 1-(benzylsulfonyl)-N-(9-ethyl-9H-carbazol-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The benzylsulfonyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The carbazole moiety may intercalate with DNA or interact with proteins, affecting cellular processes. The piperidine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(Benzylsulfonyl)-N-(9H-carbazol-3-yl)piperidine-3-carboxamide: Lacks the ethyl group on the carbazole moiety.
1-(Benzylsulfonyl)-N-(9-ethyl-9H-carbazol-3-yl)piperidine-4-carboxamide: Variation in the position of the carboxamide group.
Uniqueness: 1-(Benzylsulfonyl)-N-(9-ethyl-9H-carbazol-3-yl)piperidine-3-carboxamide is unique due to the presence of the ethyl group on the carbazole moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a functional material in industrial applications.
Properties
Molecular Formula |
C27H29N3O3S |
|---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-(9-ethylcarbazol-3-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C27H29N3O3S/c1-2-30-25-13-7-6-12-23(25)24-17-22(14-15-26(24)30)28-27(31)21-11-8-16-29(18-21)34(32,33)19-20-9-4-3-5-10-20/h3-7,9-10,12-15,17,21H,2,8,11,16,18-19H2,1H3,(H,28,31) |
InChI Key |
HHPRHRUZHWKPTM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3CCCN(C3)S(=O)(=O)CC4=CC=CC=C4)C5=CC=CC=C51 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methyl-6-(pyrrolidin-1-YL)-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine](/img/structure/B11245800.png)

![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11245811.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(3-methylphenyl)piperidine-3-carboxamide](/img/structure/B11245816.png)
![N-(4-fluorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B11245822.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethoxybenzamide](/img/structure/B11245830.png)
![2-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11245844.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B11245856.png)
![N-(3,4-dichlorophenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11245871.png)
![N-(2,5-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11245882.png)
![1-[6-(3,4-Dichlorophenyl)-3-ethyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one](/img/structure/B11245886.png)

